2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide
CAS No.: 1351657-85-6
Cat. No.: VC4375043
Molecular Formula: C16H23NO5
Molecular Weight: 309.362
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351657-85-6 |
|---|---|
| Molecular Formula | C16H23NO5 |
| Molecular Weight | 309.362 |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C16H23NO5/c1-20-13-4-3-12(9-14(13)21-2)10-15(18)17-11-16(19)5-7-22-8-6-16/h3-4,9,19H,5-8,10-11H2,1-2H3,(H,17,18) |
| Standard InChI Key | XMUHDMQBCNFUJS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC(=O)NCC2(CCOCC2)O)OC |
Introduction
2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide is a complex organic compound featuring a dimethoxyphenyl group and a hydroxytetrahydropyran moiety. This compound belongs to the class of acetamides due to the presence of the acetamide functional group and is also classified as a phenolic compound because of the hydroxyl group attached to the oxan-4-yl structure.
Synthesis
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide typically involves several key steps, which may include refluxing in organic solvents or microwave-assisted synthesis to enhance reaction efficiency. Flow microreactor systems are also gaining popularity for industrial production due to their ability to provide better control over reaction conditions and improve yield.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize the chemical properties of this compound. These methods help in identifying the molecular structure and monitoring reaction progress.
Applications
2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide has potential applications across various scientific fields due to its unique structure and properties. Further studies are needed to elucidate its precise biological activities and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume